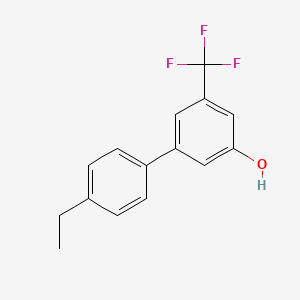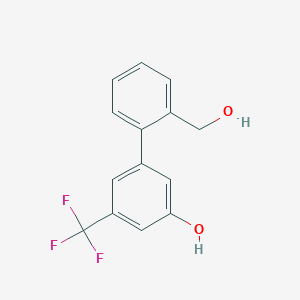
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) is a compound that has been studied extensively in the scientific community due to its unique properties and potential applications in various fields. This compound, which is also known as 5-Fluoro-4-methylphenol, is a colorless solid that can be synthesized through a variety of methods. It is a versatile compound that has been used in various scientific research applications, including drug design, medicinal chemistry, and biochemistry.
Scientific Research Applications
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) has been used in a variety of scientific research applications. For example, it has been used in medicinal chemistry to study the properties of various drugs and drug-like molecules. It has also been used in biochemistry to study the structure and function of various biological molecules. Additionally, it has been used in drug design to create new drugs or modify existing drugs.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs and other molecules. Additionally, it is thought to act as an agonist of certain receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) are not fully understood. However, it is believed that the compound may have an effect on certain enzymes and receptors, as discussed above. Additionally, it may have an effect on the metabolism of certain drugs and other molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) in laboratory experiments include its high purity and its ability to act as an inhibitor or agonist of certain enzymes and receptors. Additionally, it is relatively easy to synthesize and is relatively stable in aqueous solutions. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in organic solvents and can be difficult to purify. Additionally, it is not very stable in acidic or basic solutions.
Future Directions
The potential future directions for 5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug design, medicinal chemistry, and biochemistry. Additionally, further research into its synthesis methods and its stability in various solutions could lead to more efficient and cost-effective ways of producing this compound. Finally, further research into its potential uses in other fields, such as environmental science, could lead to new and exciting applications.
Synthesis Methods
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol (95%) can be synthesized in a variety of ways. The most common method involves the reaction of 4-methylphenol with 2-fluoro-4-methylphenol in the presence of a base and a catalyst. This reaction is typically carried out at temperatures between 80-150°C and yields a product that is 95% pure. Other methods of synthesis involve the use of fluorinated reagents, such as trifluoromethanesulfonic acid or trifluoroacetic acid, as well as the use of other catalysts, such as palladium or platinum.
properties
IUPAC Name |
3-(2-fluoro-4-methylphenyl)-5-(trifluoromethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c1-8-2-3-12(13(15)4-8)9-5-10(19)7-11(6-9)20-14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQOBVKMSAGJYKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686549 |
Source


|
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluoro-4-methylphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1262003-68-8 |
Source


|
| Record name | 2'-Fluoro-4'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














